molecular formula C12H8N4O2 B13383125 7-Phenyl-4,6-pteridinediol

7-Phenyl-4,6-pteridinediol

Cat. No.: B13383125
M. Wt: 240.22 g/mol
InChI Key: XDBOGXKPFLKXHY-UHFFFAOYSA-N
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Description

Pteridine derivatives are known for diverse biological activities, including roles as enzyme inhibitors or fluorescent probes .

Properties

Molecular Formula

C12H8N4O2

Molecular Weight

240.22 g/mol

IUPAC Name

7-phenyl-3,5-dihydropteridine-4,6-dione

InChI

InChI=1S/C12H8N4O2/c17-11-9-10(13-6-14-11)15-8(12(18)16-9)7-4-2-1-3-5-7/h1-6H,(H,16,18)(H,13,14,15,17)

InChI Key

XDBOGXKPFLKXHY-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=NC3=C(C(=O)NC=N3)NC2=O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Phenyl-4,6-pteridinediol typically involves the condensation of appropriate precursors under controlled conditions. One common method includes the reaction of 2,4,6-trichloropyrimidine with phenylhydrazine in the presence of a base such as sodium ethoxide. The reaction is carried out in a solvent like ethanol at elevated temperatures to facilitate the formation of the desired pteridine ring .

Industrial Production Methods

Industrial production of 7-Phenyl-4,6-pteridinediol may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards .

Chemical Reactions Analysis

Types of Reactions

7-Phenyl-4,6-pteridinediol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

7-Phenyl-4,6-pteridinediol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 7-Phenyl-4,6-pteridinediol involves its interaction with various molecular targets. It can inhibit specific enzymes or interfere with cellular pathways, leading to its observed biological effects. For example, it may inhibit the activity of poly(ADP-ribose) polymerase 1 (PARP-1), leading to the induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Comparison with Similar Compounds

Key Structural and Functional Differences

The evidence includes two pteridine derivatives:

  • 2-Amino-4,6-pteridinediol hydrate (Xanthopterin Hydrate)
  • 2,6,7-Triphenyl-4-pteridinamine

Below is a detailed comparison based on substituents, molecular properties, and applications:

Property 2-Amino-4,6-pteridinediol Hydrate 2,6,7-Triphenyl-4-pteridinamine
Molecular Formula C₆H₇N₅O₃ (hydrate) C₂₄H₁₈N₄
Molecular Weight 197.15 g/mol Not explicitly stated; estimated ~362.43 g/mol
Substituents - 2-Amino
- 4,6-Dihydroxyl
- Hydrate form
- 4-Amino
- 2,6,7-Triphenyl
InChIKey GXYCFNCAIXIUMR-UHFFFAOYSA-N SEDITXGHDFCPFZ-UHFFFAOYSA-N
CAS Number 5979-01-1 18181-94-7
Applications - Fluorescent probes
- Metabolic studies
- Potential kinase inhibitors
- Synthetic intermediates
Solubility Likely polar due to hydroxyl and amino groups Likely low due to hydrophobic phenyl groups

Functional Implications

Hydrophilicity vs. Hydrophobicity: 2-Amino-4,6-pteridinediol hydrate is polar, making it suitable for aqueous environments (e.g., biochemical assays) .

Biological Activity: The hydroxyl and amino groups in Xanthopterin derivatives are critical for binding to folate receptors or enzymes like xanthine oxidase . The triphenyl substitution in NSC-26384 (a related compound) suggests steric hindrance, which may modulate selectivity in kinase inhibition .

Synthetic Utility: The hydrate form of 2-Amino-4,6-pteridinediol facilitates crystallization, aiding in structural characterization . The triphenyl derivative’s bulky structure may serve as a precursor for metal-organic frameworks or supramolecular assemblies .

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